molecular formula C11H15BO4 B1418353 (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid CAS No. 913835-82-2

(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid

Cat. No.: B1418353
CAS No.: 913835-82-2
M. Wt: 222.05 g/mol
InChI Key: RTJGTDXOUMFFRS-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. It interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues . This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the activity of specific kinases, leading to altered phosphorylation states of downstream signaling proteins. This modulation can affect cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of enzymes . This binding inhibits enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under inert atmosphere conditions at 2-8°C . Prolonged exposure to light and air can lead to degradation, reducing its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At high doses, this compound can cause adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of optimizing dosage levels in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence metabolite levels by inhibiting key enzymes in metabolic pathways, leading to altered cellular metabolism. For example, this compound can inhibit glycolytic enzymes, resulting in reduced glucose metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and efficacy in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target enzymes and regulatory proteins, increasing its effectiveness in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid typically involves the reaction of 3-bromo-3-ethoxypropylbenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols or quinones.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Uniqueness: (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid is unique due to its specific ethoxy and oxopropyl substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

[3-(3-ethoxy-3-oxopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8,14-15H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJGTDXOUMFFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657174
Record name [3-(3-Ethoxy-3-oxopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-82-2
Record name Benzenepropanoic acid, 3-borono-, α-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(3-Ethoxy-3-oxopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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